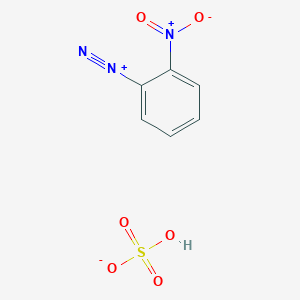

2-Nitrobenzenediazonium Bisulfate

Description

2-Nitrobenzenediazonium Bisulfate is a diazonium salt characterized by a benzenediazonium cation substituted with a nitro group (-NO₂) at the 2-position and stabilized by a bisulfate (HSO₄⁻) counterion. Diazonium salts are highly reactive intermediates widely used in organic synthesis, particularly in azo coupling reactions for dyes, pigments, and pharmaceuticals. The nitro group enhances electrophilicity, while the bisulfate ion contributes to stabilization and solubility .

Properties

Molecular Formula |

C6H5N3O6S |

|---|---|

Molecular Weight |

247.19 g/mol |

IUPAC Name |

hydrogen sulfate;2-nitrobenzenediazonium |

InChI |

InChI=1S/C6H4N3O2.H2O4S/c7-8-5-3-1-2-4-6(5)9(10)11;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

HEBKXJFBXHKPIS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].OS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Potassium Bisulfate (KHSO₄)

- Chemical Properties : Potassium bisulfate is a white, hygroscopic solid with a melting point of 214°C. It is highly soluble in water, forming acidic solutions (pH < 2) due to HSO₄⁻ dissociation .

- Applications : Primarily used as a pH adjuster in industrial processes and laboratory settings.

- Safety : Classified as hazardous due to skin/eye corrosion (H314) and specific target organ toxicity (H335). Acute oral LD₅₀ in rats is 2340 mg/kg .

Sodium Bisulfate (NaHSO₄)

- Chemical Properties : Similar to potassium bisulfate but with a higher solubility in water (28.5 g/100 mL at 20°C). It is stable under dry conditions but decomposes in moist environments .

- Applications : Widely employed in pharmaceuticals (e.g., clopidogrel bisulfate tablets) as an acidulant and stabilizer. Tablet formulations meet USP standards with disintegration times <15 minutes and drug release >70% within 25 minutes .

- Innovations: Research focuses on enhancing stability and synergistic effects with preservatives for extended shelf life .

Ammonium Bisulfate (NH₄HSO₄)

- Chemical Properties: Hygroscopic solid with solubility influenced by particle size. Ultrafine particles (10–50 nm) exhibit ethanol-dependent growth factors at 86% saturation .

- Environmental Behavior : High water solubility increases mobility in ecosystems, though persistence is unlikely .

Comparison with Diazonium Salts

Structural Analogues

- 2-(N,N-methylaminoethylcarbonyl)-4-(3,4-Dimethylphenylsulphonyl) Benzenediazonium Bisulfate: Listed under CAS 1324, this compound shares the bisulfate counterion but includes complex substituents enhancing stability for specialized applications .

- General Diazonium Salts: Most benzenediazonium salts are thermally unstable, decomposing explosively above 0°C. The nitro group in 2-nitro derivatives increases electrophilicity but may reduce stability compared to non-nitrated analogues.

Stability and Reactivity

- Role of Bisulfate : The bisulfate counterion stabilizes diazonium salts via ionic interactions, reducing decomposition rates. Sodium and potassium bisulfates are less reactive but critical in maintaining pH for diazonium salt synthesis .

- Hazards: Unlike simple bisulfates, diazonium salts pose explosion risks. No specific toxicity data for 2-nitrobenzenediazonium bisulfate are available, but related compounds require stringent handling protocols.

Data Table: Comparative Properties

*Note: Data for 2-Nitrobenzenediazonium Bisulfate inferred from structural analogues and bisulfate salt behavior.

Preparation Methods

Precipitation and Isolation

After diazotization, the 2-nitrobenzenediazonium ion is precipitated as the bisulfate salt by adding a saturated sodium bisulfate (NaHSO₄) solution. The reaction follows:

Optimization Insights :

-

Stoichiometry : A 1:1 molar ratio of diazonium ion to bisulfate ensures complete precipitation.

-

Crystallization : Slow addition of NaHSO₄ at 0–5°C yields needle-like crystals with >90% purity. Rapid addition causes amorphous precipitates, complicating filtration.

Table 1: Reaction Conditions for Bisulfate Precipitation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| NaHSO₄ Concentration | 40% (w/v) | Maximizes precipitate |

| Stirring Rate | 300–500 rpm | Homogeneous mixing |

Purification and Stabilization

Filtration and Washing

The crude bisulfate salt is filtered under reduced pressure and washed with ice-cold ethanol to remove residual sulfuric acid and sodium ions. Ethanol (95%) is preferred due to its low solubility for diazonium salts.

| Storage Condition | Decomposition Rate (per week) |

|---|---|

| −20°C | <2% |

| 25°C | 15% |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal studies reveal a monoclinic lattice with a dihedral angle of 12.5° between the nitro group and benzene ring, minimizing steric strain.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Modern plants employ tubular reactors for diazotization, achieving 98% conversion by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.